Comparative Potency Against Wild-Type and G2019S Mutant LRRK2
CZC-25146 demonstrates balanced, sub-10 nM potency against both wild-type and the common G2019S mutant LRRK2, positioning it as a potent, broad-spectrum probe. While its analog CZC-54252 is approximately 3-4 fold more potent, CZC-25146 offers a favorable balance of potency, selectivity, and oral bioavailability that is not observed with the more potent, but similarly brain-restricted, analog [1]. The data show CZC-25146's IC50 values are 4.76 nM (WT) and 6.87 nM (G2019S), compared to CZC-54252's 1.28 nM and 1.85 nM [2]. This makes CZC-25146 a reliable tool for studies where moderate, sustained inhibition is required without the risk of excessive kinase suppression.
| Evidence Dimension | In vitro kinase inhibition (IC50) |
|---|---|
| Target Compound Data | WT: 4.76 nM; G2019S: 6.87 nM |
| Comparator Or Baseline | CZC-54252: WT 1.28 nM; G2019S 1.85 nM |
| Quantified Difference | CZC-54252 is ~3.7-fold more potent for WT; ~3.7-fold more potent for G2019S |
| Conditions | Human recombinant LRRK2, LRRKtide substrate |
Why This Matters
This data confirms CZC-25146's consistent mid-nanomolar potency, ensuring reliable target engagement for in vitro and in vivo models without the potential for exaggerated pharmacology.
- [1] Esteves, A. R. et al. (2022). LRRK2 at the Crossroad of Autophagy and Microtubule Trafficking: Insights into Parkinson’s Disease. Genes, 13(8), 1426. View Source
- [2] Deng, X. et al. (2012). Characterization of a selective inhibitor of the Parkinson's disease kinase LRRK2. Nature Chemical Biology, 8, 635–638. (Table 9, pyrimidine derivatives) View Source
